

Toxicological Profile of Apholate in Mammals: An In-depth Technical Guide

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Compound of Interest

Compound Name: Apholate

Cat. No.: B1665135

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Introduction

Apholate is an aziridiny phosphine oxide that was primarily investigated for its insect chemosterilant properties. As an alkylating agent, it exerts its biological effects by transferring an alkyl group to various cellular macromolecules, most notably DNA. This mode of action, while effective for insect sterilization, also raises significant toxicological concerns for mammals. This technical guide provides a comprehensive overview of the toxicological profile of **apholate** in mammalian species, summarizing key findings on its acute and chronic toxicity, genotoxicity, carcinogenicity, and potential for reproductive, developmental, neurotoxic, and immunotoxic effects. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to aid in research and risk assessment.

Acute Toxicity

The acute toxicity of **apholate** has been evaluated in several mammalian species via different routes of administration. The median lethal dose (LD50) is a primary indicator of acute toxicity.

Quantitative Data on Acute Toxicity

Species	Strain	Route of Administration	Vehicle	LD50	Observation Period	Reference
Rat	Not Specified	Dermal	Not Specified	400-800 mg/kg	Not Specified	--INVALID-LINK--
Calf	Not Specified	Intramuscular (IM)	Not Specified	2.5 mg/kg (Lethal Dose)	5-7 days	--INVALID-LINK--
Sheep	Not Specified	Oral	Not Specified	50 mg/kg (Lethal Dose)	1-6 days	--INVALID-LINK--

Signs of Acute Intoxication

Single high-dose exposure to **apholate** in mammals leads to a consistent pattern of intoxication. Symptoms typically appear 2-3 days before death and include depression, anorexia, and diarrhea. These are followed by terminal dyspnea, incoordination, epistaxis (nosebleed), salivation, prostration, and cyanosis. Convulsions have not been observed.^[1] A marked and rapid decrease in white blood cell count (leukopenia), specifically a reduction in lymphocytes (lymphocytopenia), is a characteristic finding within 24 hours of **apholate** administration.^[1]

Experimental Protocols for Acute Toxicity Studies

While specific historical protocols for **apholate** are not fully detailed in the available literature, the following represents a standard methodology based on OECD guidelines for acute oral and dermal toxicity testing.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

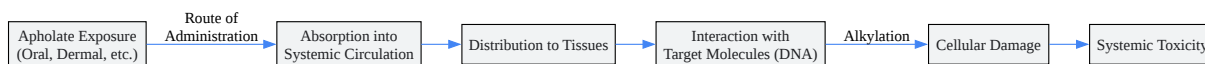
- **Test Animals:** Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically females, as they are often slightly more sensitive.
- **Housing:** Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, with

fasting overnight before dosing.

- **Dose Administration:** The test substance is administered as a single oral dose by gavage. The volume administered is typically kept constant by using a suitable vehicle (e.g., water, corn oil).
- **Dose Selection:** A starting dose is chosen based on available information. Subsequent doses for each animal are adjusted up or down by a constant factor depending on the outcome (survival or death) for the previously dosed animal.
- **Observations:** Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Body weight is recorded at the start and periodically throughout the study.
- **Endpoint:** The LD50 is calculated from the results of the sequential dosing.

Acute Dermal Toxicity (Based on OECD Guideline 402)

- **Test Animals:** Young adult rabbits (e.g., New Zealand White), rats, or guinea pigs.
- **Preparation:** Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.
- **Dose Application:** The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.
- **Exposure Duration:** The exposure period is typically 24 hours.
- **Observations:** After the exposure period, the dressing is removed, and the skin is washed. Animals are observed for signs of toxicity and skin reactions at the site of application. Observations continue for 14 days.
- **Endpoint:** The dermal LD50 is determined.



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Figure 1: Simplified workflow of acute toxicity following **apholate** exposure.

Genotoxicity

Apholate's mechanism of action as an alkylating agent strongly suggests a potential for genotoxicity. Studies have confirmed its mutagenic and clastogenic effects.

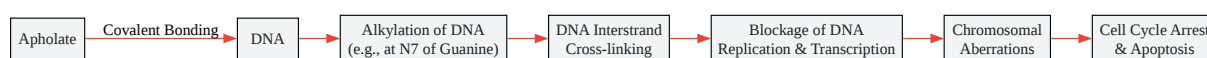
Quantitative Data on Genotoxicity

Test System	Organism	Endpoint	Dose/Concentration	Result	Reference
Recessive Lethal Mutations	Neurospora crassa	Gene Mutation	Not Specified	Increased frequency	--INVALID-LINK--
Chromosome and Chromatid Aberrations	Mouse (in vivo)	Chromosomal Damage	1.5 mg/kg body weight (IP)	Peak aberrations in bone marrow at 24 hours	--INVALID-LINK--

Experimental Protocol for In Vivo Mammalian Bone Marrow Chromosomal Aberration Test (Based on OECD Guideline 475)

- Test Animals: Young, healthy adult rodents, typically mice or rats.
- Dose Administration: **Apholate** is administered to the animals, usually via intraperitoneal (IP) injection or oral gavage. At least three dose levels and a vehicle control are used. A positive control (a known clastogen) is also included.
- Treatment Schedule: Animals are treated with **apholate** once.

- **Metaphase Arrest:** At a predetermined time after treatment (e.g., 24 hours), animals are injected with a metaphase-arresting agent such as colchicine or Colcemid®. This allows for the collection of a sufficient number of cells in the metaphase stage of mitosis.
- **Bone Marrow Collection:** Animals are euthanized, and bone marrow is flushed from the femurs or tibias.
- **Slide Preparation:** The bone marrow cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained (e.g., with Giemsa).
- **Scoring:** A predetermined number of well-spread metaphases per animal are analyzed under a microscope for the presence of chromosomal aberrations, including chromatid- and chromosome-type breaks, gaps, and exchanges.
- **Data Analysis:** The frequency of cells with aberrations is calculated for each dose group and compared to the control group.



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Figure 2: Proposed signaling pathway for **apholate**-induced genotoxicity.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified **apholate** in Group 3: "The agent is not classifiable as to its carcinogenicity to humans."^[1] This classification indicates inadequate evidence of carcinogenicity in humans and experimental animals.

A study in Fischer rats investigated the carcinogenic potential of **apholate**. Weanling male and female rats were administered **apholate** by gavage, 5 days a week for up to one year. The doses ranged from 0.003 to 1 mg per animal per day. The average survival times ranged from 340 days in males at the highest dose to 565 days in females at the lowest dose. The study reported that the tumor incidence was similar to that in the control group, and no tumors were observed in the animals that received the highest dose. However, it is important to note that the

number of animals used in this study was small, which limits the statistical power to detect a carcinogenic effect.^[1]

Experimental Protocol for a Chronic Toxicity/Carcinogenicity Study (Based on OECD Guideline 452)

- **Test Animals:** Typically, rats (e.g., Fischer 344 or Sprague-Dawley) and mice of both sexes.
- **Dose Levels:** At least three dose levels plus a concurrent control group. The highest dose should induce some toxicity but not significant mortality.
- **Administration:** The test substance is usually administered in the diet, in drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats).
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly. Hematology and clinical chemistry parameters are evaluated at several intervals.
- **Pathology:** A full necropsy is performed on all animals. Organs and tissues are weighed, and histopathological examination is conducted on all tissues from the control and high-dose groups, and on any gross lesions from all groups.
- **Endpoint:** The incidence and severity of neoplastic and non-neoplastic lesions are evaluated.

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of **apholate** in mammals in the readily available literature. However, as an alkylating agent that targets DNA, there is a strong theoretical basis for concern regarding its potential to cause adverse effects on reproduction and development.

General Protocol for a Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)

- **Test Animals:** Rats are the preferred species.

- **Experimental Design:** The study involves two generations of animals (F0 and F1). The F0 generation is exposed to the test substance for a period before mating, during mating, gestation, and lactation. The F1 offspring are then selected and also exposed to the test substance through to their mating and the production of the F2 generation.
- **Endpoints:** A wide range of endpoints are evaluated, including:
 - **Parental (F0 and F1):** Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, parturition, and organ weights and histopathology of reproductive organs.
 - **Offspring (F1 and F2):** Viability, sex ratio, body weight, physical and functional development, and gross pathology.

Neurotoxicity and Immunotoxicity

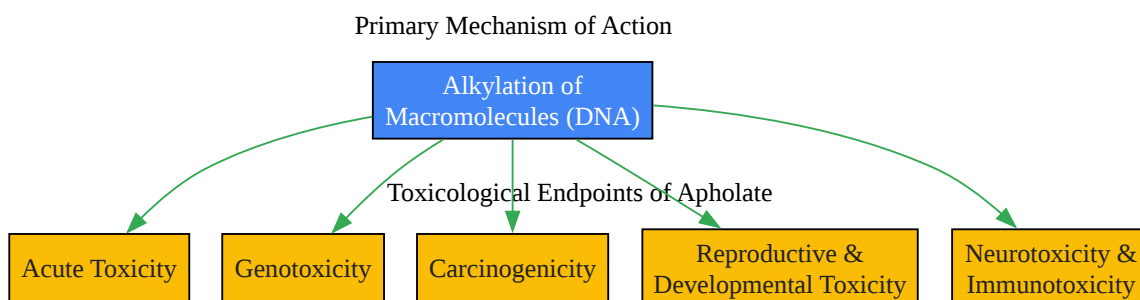
Specific studies on the neurotoxicity and immunotoxicity of **apholate** in mammals are not well-documented in the available literature. However, some general observations from acute toxicity studies, such as incoordination, suggest a potential for neurotoxic effects at high doses.^[1] The profound and rapid leukopenia observed is a clear indicator of immunotoxicity, specifically targeting the hematopoietic system.

General Approach to Neurotoxicity Assessment

Neurotoxicity can be assessed through a functional observational battery (FOB), motor activity tests, and neuropathological examinations. The FOB includes detailed observations of the animal's appearance, behavior, and functional responses.

General Approach to Immunotoxicity Assessment

Immunotoxicity can be evaluated by examining changes in the weight and histology of lymphoid organs (spleen, thymus, lymph nodes), alterations in the number and types of circulating immune cells (lymphocyte sub-setting), and functional assays that measure immune responses (e.g., T-cell dependent antibody response).



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Figure 3: Logical relationship between **apholate**'s mechanism and its toxicological effects.

Metabolism and Pharmacokinetics

Detailed studies on the metabolism and pharmacokinetics of **apholate** in mammals are scarce in the publicly available literature. As an alkylating agent, it is expected to be reactive and likely metabolized and excreted relatively quickly. Further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

Apholate is a potent alkylating agent with significant toxicological properties in mammals. Its acute toxicity is characterized by a range of clinical signs culminating in death at relatively low doses in some species. The compound is genotoxic, inducing chromosomal aberrations in vivo. While a definitive conclusion on its carcinogenicity is lacking due to limited data, its genotoxic nature raises concerns. There is a significant data gap regarding its reproductive, developmental, neurotoxic, and detailed immunotoxic effects, although the profound leukopenia it induces is a clear sign of its impact on the immune system. The information presented in this guide highlights the need for further research to fully characterize the toxicological profile of **apholate** and to conduct comprehensive risk assessments for any potential human exposure. The provided experimental frameworks can guide the design of future studies to address these knowledge gaps.

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References

- 1. droracle.ai [droracle.ai]
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